molecular formula C18H25FN2O3 B4450581 N-(3-ethoxypropyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide

N-(3-ethoxypropyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide

Cat. No.: B4450581
M. Wt: 336.4 g/mol
InChI Key: ZORMRUYNZGISNO-UHFFFAOYSA-N
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Description

N-(3-ethoxypropyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxypropyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-fluorobenzoyl group: This step often involves acylation reactions using 4-fluorobenzoyl chloride.

    Attachment of the 3-ethoxypropyl group: This can be done through alkylation reactions using 3-ethoxypropyl halides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxypropyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This may involve the conversion of functional groups to more oxidized states.

    Reduction: This may involve the reduction of carbonyl groups to alcohols.

    Substitution: This may involve the replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions used.

Scientific Research Applications

N-(3-ethoxypropyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor interactions.

    Medicine: As a candidate for drug development, particularly for its potential pharmacological activities.

    Industry: As an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of N-(3-ethoxypropyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide would depend on its specific molecular targets and pathways. It may interact with receptors, enzymes, or other proteins to exert its effects. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ethoxypropyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide
  • N-(3-ethoxypropyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide
  • N-(3-ethoxypropyl)-1-(4-nitrobenzoyl)piperidine-4-carboxamide

Uniqueness

N-(3-ethoxypropyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide may have unique properties due to the presence of the 4-fluorobenzoyl group, which can influence its pharmacological activity, stability, and reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(3-ethoxypropyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O3/c1-2-24-13-3-10-20-17(22)14-8-11-21(12-9-14)18(23)15-4-6-16(19)7-5-15/h4-7,14H,2-3,8-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORMRUYNZGISNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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